Methyl crotonate

Description

Structure

3D Structure

Properties

CAS No. |

18707-60-3 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

methyl but-2-enoate |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |

InChI Key |

MCVVUJPXSBQTRZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC |

Isomeric SMILES |

C/C=C/C(=O)OC |

Canonical SMILES |

CC=CC(=O)OC |

Other CAS No. |

18707-60-3 623-43-8 |

Pictograms |

Flammable; Corrosive; Irritant |

Related CAS |

28881-44-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Crotonate: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of methyl crotonate, a versatile α,β-unsaturated ester. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, structural features, and reactive nature of this compound. The content is structured to offer not just data, but actionable insights into its application in a laboratory setting, emphasizing the rationale behind experimental methodologies.

Introduction: The Profile of a Versatile Building Block

This compound, systematically named methyl (E)-but-2-enoate, is a valuable reagent in organic chemistry.[1][2] Its utility stems from the presence of two key functional groups: an ester and a carbon-carbon double bond. This combination, in a conjugated system, imparts a unique reactivity profile that allows for a variety of chemical transformations.[3] It is a colorless to pale yellow liquid with a characteristic sharp, fruity odor.[2][3]

This guide will explore the fundamental characteristics of this compound, from its physical and spectroscopic properties to its synthesis and common reactions. A particular focus will be placed on understanding the electronic effects that govern its reactivity, providing a solid foundation for its strategic use in the synthesis of complex molecules.

Molecular Structure and Conformation

The chemical structure of this compound is foundational to its reactivity. The molecule consists of a four-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a methyl ester group at the C1 position. The IUPAC name, methyl (E)-but-2-enoate, indicates that the substituents on the double bond are in the trans or E configuration, which is the more stable isomer.[1][2]

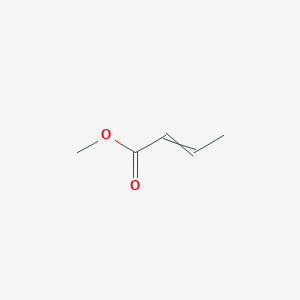

Caption: 2D Chemical Structure of Methyl (E)-but-2-enoate.

The planarity of the double bond and the carbonyl group allows for effective conjugation, where the π-electrons are delocalized across the O=C-C=C system. This delocalization results in a partial positive charge on the β-carbon (C3), making it susceptible to nucleophilic attack, a key feature of its reactivity that will be discussed later.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use and characterization in a research setting.

Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for handling, purification (e.g., distillation), and predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-but-2-enoate | [2] |

| CAS Number | 623-43-8 | [2] |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 118-121 °C | |

| Melting Point | -42 °C | [3] |

| Density | 0.944 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.423 | |

| Solubility | Soluble in alcohol and ether; limited solubility in water. | [3] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic data and their interpretations.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is highly characteristic. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

-

δ ~ 6.9 ppm (dq, 1H): This signal corresponds to the proton on the β-carbon (C3), which is deshielded due to its position on the double bond and conjugation with the carbonyl group. The splitting pattern is a doublet of quartets due to coupling with the proton on the α-carbon (C2) and the protons of the methyl group on C4.

-

δ ~ 5.8 ppm (dq, 1H): This signal is from the proton on the α-carbon (C2). It appears as a doublet of quartets due to coupling with the β-proton and the C4-methyl protons.

-

δ ~ 3.7 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

-

δ ~ 1.9 ppm (dd, 3H): This signal represents the protons of the methyl group at the C4 position, showing coupling to both of the vinylic protons.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

δ ~ 166 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group.

-

δ ~ 145 ppm: Corresponds to the β-carbon (C3) of the double bond.

-

δ ~ 122 ppm: Represents the α-carbon (C2) of the double bond.

-

δ ~ 51 ppm: This signal is from the carbon of the methyl ester group.

-

δ ~ 18 ppm: This upfield signal corresponds to the carbon of the methyl group at the C4 position.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

~1720-1740 cm⁻¹ (strong, sharp): This prominent peak is due to the C=O stretching vibration of the α,β-unsaturated ester.

-

~1650 cm⁻¹ (medium): This absorption corresponds to the C=C stretching of the alkene.

-

~1100-1300 cm⁻¹ (strong): These bands are characteristic of the C-O stretching vibrations of the ester group.

-

~2900-3000 cm⁻¹ (medium): These peaks are due to the C-H stretching of the methyl and methoxy groups.

3.2.4. Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 69, and the loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 41.

Synthesis of this compound

This compound can be synthesized through several reliable methods in the laboratory. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Fischer Esterification of Crotonic Acid

This is a classic and straightforward method for preparing this compound.[3] It involves the acid-catalyzed reaction of crotonic acid with methanol.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.

-

Excess Methanol: The reaction is an equilibrium.[4] Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). Removing water, for instance, through a Dean-Stark apparatus, can also drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crotonic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

Wittig Reaction

The Wittig reaction provides an alternative route to α,β-unsaturated esters like this compound, offering excellent control over the position of the double bond.[5] This method involves the reaction of a phosphorus ylide with an aldehyde.

Causality of Experimental Choices:

-

Ylide Formation: A phosphonium ylide is generated by treating a phosphonium salt with a strong base. The choice of base is critical and depends on the acidity of the proton α to the phosphorus atom.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the highly reactive ylide.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of acetaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The conjugated system in this compound is the key to its diverse reactivity. It can undergo reactions at the double bond, the carbonyl group, or the α-carbon.

Michael Addition (Conjugate Addition)

The most prominent reaction of this compound is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[6][7] This reaction is a powerful tool for carbon-carbon bond formation.

Mechanistic Rationale: The electron-withdrawing nature of the ester group polarizes the double bond, creating an electrophilic β-carbon. Soft nucleophiles, such as enolates, cuprates, and amines, preferentially attack this position in a 1,4-conjugate addition manner.[8][9]

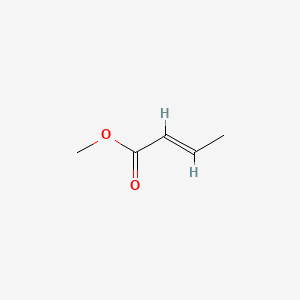

Caption: Generalized workflow of a Michael addition reaction with this compound.

Experimental Protocol (Example: Diethyl Malonate Addition):

-

Base and Nucleophile Formation: In a round-bottom flask, dissolve diethyl malonate (1.0 eq) in ethanol. Add a catalytic amount of a base, such as sodium ethoxide, to generate the enolate nucleophile.

-

Michael Acceptor Addition: To the enolate solution, add this compound (1.0 eq) dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The resulting adduct can be purified by distillation or chromatography.

Diels-Alder Reaction

As an electron-deficient alkene (a dienophile), this compound can participate in Diels-Alder reactions with electron-rich dienes to form six-membered rings. The ester group acts as an electron-withdrawing group that activates the double bond for this [4+2] cycloaddition.

Epoxidation and Dihydroxylation

The double bond of this compound can be functionalized through epoxidation (e.g., using m-CPBA) to form an epoxide, or through dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) to yield a diol. These transformations provide access to highly functionalized building blocks.

Reduction

The ester and the double bond can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the double bond to afford methyl butyrate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ester and the double bond.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[10]

Conclusion

This compound is a fundamentally important and highly versatile building block in organic synthesis. Its well-defined structure and predictable reactivity, dominated by the conjugated system of the double bond and the ester group, make it an invaluable tool for the construction of a wide array of molecular architectures. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

The Good Scents Company. (n.d.). This compound 2-butenoic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638132, this compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael addition of dimethyl malonate to this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-2-butenoate, 623-43-8. Retrieved from [Link]

-

Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Perflavory. (n.d.). This compound, 18707-60-3. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). US20030216594A1 - Process for the preparation of substituted crotonic acid esters.

-

Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Synerzine. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. adichemistry.com [adichemistry.com]

- 10. US20030216594A1 - Process for the preparation of substituted crotonic acid esters - Google Patents [patents.google.com]

Methyl Crotonate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of methyl crotonate (CAS No: 623-43-8), a versatile α,β-unsaturated ester, tailored for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that govern its chemical behavior and utility.

Core Molecular and Physical Characteristics

This compound, systematically named methyl (E)-but-2-enoate, is a foundational building block in organic synthesis. Its reactivity is dominated by the interplay between the electron-withdrawing ester functionality and the carbon-carbon double bond, rendering it an excellent Michael acceptor and a valuable dienophile in cycloaddition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 623-43-8 | [1][2][3] |

| Molecular Formula | C₅H₈O₂ | [2][3][4] |

| Molecular Weight | 100.12 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Characteristic fruity odor | [1] |

| Boiling Point | 118-121 °C | [3][5] |

| Density | ~0.944 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | ~1.423 | |

| Flash Point | -1 °C (30.2 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [1] |

Synthesis and Purification: A Protocol Deep Dive

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of crotonic acid with methanol, catalyzed by a strong acid. The choice of catalyst and reaction conditions is critical for driving the equilibrium towards the product and achieving high yield.

Protocol: Acid-Catalyzed Esterification of Crotonic Acid

This protocol describes a standard lab-scale synthesis. The key principle is the removal of water, a byproduct, to shift the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add crotonic acid (86.1 g, 1.0 mol) and methanol (160 mL, ~4.0 mol).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (5 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction & Water Removal: Add a solvent such as toluene or cyclohexane (~100 mL) to form an azeotrope with water. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a direct visual indicator of reaction progress. Continue reflux until no more water is collected (typically 3-5 hours).

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) to remove excess methanol and sulfuric acid. Subsequently, wash with a 5% sodium bicarbonate solution (100 mL) until effervescence ceases to neutralize any remaining acid. Trustworthiness Check: Confirm the aqueous layer is neutral or slightly basic with pH paper. Finally, wash with brine (100 mL) to aid in the separation of the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-121 °C.[7][8]

Diagram 1: Synthesis Workflow via Fischer Esterification

Caption: Workflow for the synthesis and purification of this compound.

Core Reactivity and Mechanistic Insights

The dual functionality of this compound is the cornerstone of its synthetic utility. Its conjugated system allows for 1,4-conjugate additions (Michael reactions) and participation in various cycloadditions.

The Michael Addition: A Workhorse Reaction

This compound is a classic Michael acceptor. The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated ester. This reaction is fundamental for carbon-carbon bond formation.

-

Mechanism: The reaction is typically base-catalyzed. The base abstracts a proton from the Michael donor to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of this compound. The resulting enolate intermediate is then protonated to yield the 1,4-adduct.

-

Expert Insight: The choice of solvent and base is critical. Aprotic polar solvents like THF or DMF often facilitate the reaction. For less acidic donors, stronger bases like LDA or NaH are required. Lipases, such as Lipase B from Candida antarctica, have also been employed to catalyze Michael additions with high chemoselectivity, a key consideration in complex molecule synthesis.[6][7]

Diels-Alder and Other Cycloadditions

As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing ester group activates the double bond for this [4+2] cycloaddition. This reaction is a powerful tool for constructing complex cyclic systems found in many natural products and pharmaceutical agents.[3]

Vinylogous Aldol Reactions

This compound can participate in vinylogous aldol reactions, where the enolate adds to an aldehyde not at the α-carbon, but at the γ-carbon through the conjugated π-system. This reaction has been effectively catalyzed by bulky Lewis acids like aluminum tris(2,6-di-2-naphthylphenoxide), enabling the synthesis of complex polyketide structures.[5][6]

Diagram 2: Key Reaction Pathways of this compound

Caption: Core reactivity of this compound as a Michael acceptor and dienophile.

Applications in Research and Drug Development

This compound's value extends beyond a simple laboratory reagent; it is a key intermediate in the synthesis of high-value molecules.

-

Pharmaceutical Intermediates: It serves as a starting material for a wide array of complex molecules. For instance, it was used as a key reagent in the total synthesis of the phytotoxins solanapyrone D and E.[5][6][7] Its derivatives are precursors for compounds investigated as tyrosine kinase inhibitors for anti-tumor applications.[9]

-

Polymer Science: As a monomer, this compound can be polymerized or copolymerized to create materials with specific properties. Its inclusion in polymer chains can enhance flexibility and durability, making it useful in the formulation of coatings, adhesives, and sealants.[3]

-

Flavors and Fragrances: Due to its fruity aroma, this compound is used in the formulation of flavors and fragrances.[3] However, it is important to note that the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to dermal sensitization concerns.[10]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods provides a definitive analytical fingerprint.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | (CDCl₃, 400 MHz): δ ≈ 6.95 (dq, 1H, H-3), δ ≈ 5.85 (dq, 1H, H-2), δ ≈ 3.70 (s, 3H, -OCH₃), δ ≈ 1.88 (dd, 3H, -CH₃). The large coupling constant between H-2 and H-3 (~16 Hz) is characteristic of the trans (E) configuration.[11][12][13] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ ≈ 166 (C=O), δ ≈ 145 (C-3), δ ≈ 122 (C-2), δ ≈ 51 (-OCH₃), δ ≈ 18 (-CH₃). |

| IR Spectroscopy | Strong C=O stretch for the α,β-unsaturated ester at ~1720-1730 cm⁻¹, C=C stretch at ~1655 cm⁻¹, and C-O stretches at ~1170-1200 cm⁻¹.[14] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 100. Key fragments at m/z = 69 ([M-OCH₃]⁺) and m/z = 41.[15] |

Safety and Handling

As a highly flammable and irritating chemical, proper handling of this compound is essential for laboratory safety.

-

Hazards: It is a highly flammable liquid and vapor (Category 2).[2][6] It causes serious eye irritation and may cause skin irritation.[2][16]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[16] Use spark-proof tools and ground all equipment when transferring. Avoid contact with skin, eyes, and clothing.[17]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[6][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[2][16]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]

This guide provides a robust framework for understanding and utilizing this compound. By grasping the principles behind its synthesis, reactivity, and handling, researchers can confidently and safely leverage this versatile chemical for scientific innovation.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

ACS Publications. Gas-Phase Oxidation of this compound and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. Available from: [Link]

-

Ottokemi. this compound, 98% 623-43-8. Available from: [Link]

-

Fisher Scientific. Safety Data Sheet: this compound. Available from: [Link]

-

Godavari Biorefineries Ltd. this compound. Available from: [Link]

-

ACS Publications. A New Synthesis of Methyl γ-Chloro-β-methylcrotonate and its Reformatsky Reaction. Available from: [Link]

-

PubChem - National Institutes of Health. this compound | C5H8O2 | CID 638132. Available from: [Link]

-

Journal of University of Chinese Academy of Sciences. Dissociative photoionization of this compound: experimental and theoretical insights. Available from: [Link]

-

Sarex Fine Chemicals. methyl-crotonate. Available from: [Link]

-

Organic Syntheses. 3-methylheptanoic acid. Available from: [Link]

-

Magritek. Ethyl crotonate. Available from: [Link]

-

Godavari Biorefineries Ltd. Material Safety Data Sheet: this compound. Available from: [Link]

-

Chegg. Solved Analyze the 'H NMR spectrum of this compound. Available from: [Link]

-

ResearchGate. Synthesis of methyl-3-aminocrotonate. Available from: [Link]

-

Bartleby. Analyze the ¹H NMR spectrum of this compound. Available from: [Link]

Sources

- 1. CAS 623-43-8: Methyl E-crotonate | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. methyl-crotonate - Sarex Fine [sarex.com]

- 5. This compound, 98% 623-43-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 巴豆酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | Godavari [godavaribiorefineries.com]

- 10. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-Methyl crotonate (623-43-8) 1H NMR spectrum [chemicalbook.com]

- 12. chegg.com [chegg.com]

- 13. Answered: Analyze the ¹H NMR spectrum of this compound. Use the integrations, splitting patterns, and chemical shifts to assign the protons for the structure. HC H3C A… | bartleby [bartleby.com]

- 14. trans-Methyl crotonate (623-43-8) IR Spectrum [chemicalbook.com]

- 15. Dissociative photoionization of this compound: experimental and theoretical insights [html.rhhz.net]

- 16. chemicalbull.com [chemicalbull.com]

- 17. godavaribiorefineries.com [godavaribiorefineries.com]

physical properties of trans-methyl crotonate

An In-Depth Technical Guide to the Physical Properties of trans-Methyl Crotonate

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of trans-methyl crotonate (CAS No: 623-43-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data points, outlines experimental methodologies for property verification, and offers insights into the practical application and handling of this compound. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific integrity, supported by authoritative references.

Compound Identification and Structure

Trans-methyl crotonate, systematically named methyl (2E)-but-2-enoate, is an unsaturated monocarboxylic ester.[1][2] Its structure consists of a methyl ester functional group conjugated with a carbon-carbon double bond in the trans (or E) configuration. This conjugation significantly influences its reactivity and spectroscopic properties.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in synthetic applications. Trans-methyl crotonate is a clear, colorless liquid at room temperature with a characteristic sharp, fruity odor.[3][5]

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [1][3][5] |

| Color | Clear, Colorless | [3][5][7] |

| Density | 0.944 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 118-120 °C (at 760 mmHg) | [3][5][6] |

| Melting Point | -42 °C | [3][5][7] |

| Refractive Index (n²⁰/D) | 1.423 | [5][6][8] |

| Flash Point | -1 °C (30.2 °F) | [4][8][9] |

| Vapor Pressure | 0.005 mmHg at 25 °C (estimated) | [10] |

Solubility Profile

The solubility of a compound is paramount in drug development for formulation and in research for selecting appropriate reaction solvents. As an ester with a relatively short hydrocarbon chain, trans-methyl crotonate exhibits limited solubility in polar solvents like water but is readily soluble in many organic solvents.

-

Water Solubility: It is generally described as immiscible in water.[5][7] However, some estimations suggest a slight solubility of approximately 12.4 g/L at 25 °C.[10] For practical purposes in a laboratory setting, it should be treated as insoluble in aqueous solutions.

-

Organic Solvents: It is soluble in alcohols and ether.[10][11] This miscibility is expected due to the "like dissolves like" principle, where the nonpolar hydrocarbon portion of the ester interacts favorably with organic solvents.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of a compound.

-

¹H NMR: The proton NMR spectrum is characteristic of the trans configuration. Key expected signals include a doublet for the C4 methyl group, a singlet for the C1 methoxy group, and two distinct multiplets in the olefinic region (C2 and C3 protons) with a large coupling constant (J ≈ 15 Hz) confirming the trans geometry.

-

¹³C NMR: The carbon NMR spectrum will show five distinct resonances corresponding to the methyl carbon, the methoxy carbon, the two olefinic carbons, and the carbonyl carbon.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include a strong C=O stretch for the ester at approximately 1720-1730 cm⁻¹, a C=C stretch for the alkene at around 1650 cm⁻¹, and a strong C-O stretch in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of the compound.

Authoritative spectral data can be accessed through public databases such as the NIST Chemistry WebBook and ChemicalBook.[3][13]

Experimental Procedures & Synthesis

Synthesis via Fischer Esterification

Trans-methyl crotonate is most commonly synthesized by the Fischer esterification of trans-crotonic acid with methanol, using a strong acid catalyst like sulfuric acid.[3][5][7] This is an equilibrium-controlled reaction.

Causality: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the crotonic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol. To drive the reaction to completion, a product (water) is removed as it is formed, shifting the equilibrium towards the ester product in accordance with Le Chatelier's principle.[14]

Workflow for Synthesis and Purification of trans-Methyl Crotonate

Caption: Synthesis and purification workflow for trans-methyl crotonate.

Protocol:

-

Combine trans-crotonic acid and an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, pour the mixture into water and extract with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize acids) and brine.[5][7]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation to yield the final product.[5][7]

Determination of Boiling Point

The boiling point is a key indicator of purity. The literature value is 118-120 °C at atmospheric pressure.

Protocol (Simple Distillation):

-

Place the purified liquid in a distillation flask with boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

Measurement of Refractive Index

The refractive index is a precise physical constant used for identifying and assessing the purity of liquid samples.

Protocol (Abbe Refractometer):

-

Ensure the refractometer prisms are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the trans-methyl crotonate sample to the lower prism.

-

Close the prisms and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale. The expected value is approximately 1.423.[8]

Safety, Handling, and Storage

Proper handling is essential due to the compound's flammability and potential health effects.

-

Hazard Classification: Highly flammable liquid and vapor (GHS02).[3] Causes serious eye irritation (GHS07).[3][15]

-

Handling: Use in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][16]

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[15]

Conclusion

Trans-methyl crotonate is a valuable reagent with well-defined physical properties. This guide has provided a detailed summary of these properties, from fundamental constants to spectroscopic signatures. By understanding the experimental basis for determining these characteristics and the rationale behind its synthesis and safe handling, researchers and scientists can confidently and effectively utilize this compound in their work.

References

-

trans-Methyl crotonate Eight Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

MATERIAL SAFETY DATA SHEET - Godavari Biorefineries Ltd. Godavari Biorefineries Ltd. [Link]

-

Methyl crotonate - CHEMICAL POINT. Chemical Point. [Link]

-

This compound 2-butenoic acid methyl ester - The Good Scents Company. The Good Scents Company. [Link]

-

This compound | C5H8O2 - PubChem. National Center for Biotechnology Information. [Link]

-

trans-Methyl crotonate, 96% 5 g | Buy Online | Thermo Scientific Acros. Thermo Fisher Scientific. [Link]

-

This compound - Godavari Biorefineries Ltd. Godavari Biorefineries Ltd. [Link]

-

Esters. An Introduction. University of Colorado Boulder. [Link]

-

The Spectra of Ethyl Crotonate - AZoM. AZoM. [Link]

Sources

- 1. This compound, 96%, trans-isomer 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. trans-Methyl crotonate CAS#: 623-43-8 [m.chemicalbook.com]

- 6. 623-43-8 CAS MSDS (trans-Methyl crotonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. trans-Methyl crotonate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. クロトン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. This compound, 18707-60-3 [thegoodscentscompany.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. azom.com [azom.com]

- 13. trans-Methyl crotonate (623-43-8) 1H NMR [m.chemicalbook.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. fishersci.de [fishersci.de]

- 16. godavaribiorefineries.com [godavaribiorefineries.com]

The Biological Versatility of Unsaturated Esters: A Technical Guide to Methyl Crotonate

This guide offers an in-depth exploration of the biological activities of α,β-unsaturated esters, with a primary focus on methyl crotonate. It is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic basis of action and to provide a framework for evaluating the therapeutic and toxicological potential of this class of compounds.

Introduction: The α,β-Unsaturated Ester Moiety as a Bioactive Pharmacophore

α,β-unsaturated esters are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins their diverse biological activities. This compound ((E)-but-2-enoate), a simple and representative member of this class, serves as an excellent model for studying these interactions. Found in various natural sources like carrot seeds, it is also utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals[1][2]. While its pleasant, fruity aroma has led to its use as a flavoring agent, its potential as a fragrance is prohibited due to skin sensitization concerns[3][4].

The inherent reactivity of the α,β-unsaturated carbonyl system makes these compounds "Michael acceptors," capable of undergoing conjugate addition reactions with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione[5][6]. This covalent modification of cellular macromolecules is a primary mechanism driving their biological effects, which range from antimicrobial and antifungal to cytotoxic and immunomodulatory activities[6][7]. Understanding this fundamental reactivity is crucial for both harnessing their therapeutic potential and mitigating their toxicity.

The Pivotal Mechanism: Michael Addition and Cellular Consequences

The biological activity of this compound and related α,β-unsaturated esters is predominantly governed by the Michael addition reaction[5]. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated ester (Michael acceptor). Within a biological context, the most significant nucleophiles are thiols, particularly the cysteine residues in proteins and the tripeptide glutathione (GSH).

dot

Caption: Covalent modification of a biological nucleophile by this compound via Michael addition.

This covalent binding can have profound effects on cellular function. Modification of critical cysteine residues can lead to enzyme inhibition, disruption of protein structure and function, and induction of oxidative stress. The consequences of this reactivity are multifaceted and form the basis for the various biological activities discussed below.

A Spectrum of Biological Activities

Antimicrobial and Antifungal Properties

The electrophilic nature of α,β-unsaturated esters makes them effective antimicrobial and antifungal agents. Their mechanism of action is believed to involve the alkylation of sulfhydryl groups in essential fungal enzymes and proteins, disrupting cellular processes and leading to growth inhibition or cell death[6].

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in readily available literature, studies on related compounds provide strong evidence for this activity. For instance, a study on 4-substituted crotonic acid esters demonstrated significant antifungal activity against various fungi, including Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes[6]. The fungitoxicity was correlated with the reactivity of the Michael acceptor, and the effects were mitigated by the presence of sulfhydryl-containing compounds like cysteine and glutathione, supporting the proposed mechanism[6].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To quantify the antifungal or antibacterial activity of this compound, a broth microdilution assay can be employed.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without this compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic and Potential Anticancer Activity

The ability of α,β-unsaturated esters to react with cellular nucleophiles also imparts cytotoxic properties, which can be harnessed for anticancer applications. The depletion of intracellular glutathione and the modification of key proteins can induce apoptosis and inhibit cell proliferation.

Specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against various cancer cell lines are not widely published. However, the general class of α,β-unsaturated carbonyl compounds has been studied for its cytotoxic effects. For example, some studies have investigated the cytotoxicity of various α,β-unsaturated compounds against different cancer cell lines, providing a basis for evaluating this compound's potential[8][9].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

dot

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Herbicidal and Insecticidal Activities

There are indications that this compound possesses herbicidal properties, as it is found in water extracts from carrot seeds which have demonstrated such activity[1]. The mechanism is likely similar to its other biological activities, involving the disruption of essential biochemical pathways in plants through the alkylation of key enzymes.

Similarly, extracts from plants of the Croton genus have shown insecticidal activity against various pests[10]. While this activity is attributed to a range of compounds within these extracts, the presence of reactive molecules like unsaturated esters could contribute to this effect.

Further research is needed to isolate and quantify the specific herbicidal and insecticidal efficacy of pure this compound and to elucidate the precise molecular targets in plants and insects.

Toxicological Profile: Skin Sensitization and Detoxification

The Mechanism of Skin Sensitization

This compound is a known skin sensitizer, which has led to its prohibition as a fragrance ingredient[3][4]. The mechanism of skin sensitization by small electrophilic molecules like this compound is a well-understood immunological process.

dot

Caption: Adverse outcome pathway for skin sensitization initiated by this compound.

The process begins with the penetration of this compound into the skin, where it acts as a hapten. It covalently binds to skin proteins via Michael addition, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells, which become activated and migrate to the lymph nodes. In the lymph nodes, the APCs present the antigen to T-cells, leading to their proliferation and the development of an immunological memory. Upon subsequent exposure to this compound, a more rapid and robust inflammatory response is triggered, manifesting as allergic contact dermatitis[11][12].

Detoxification via Glutathione Conjugation

The primary detoxification pathway for electrophilic compounds like this compound in the body is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs)[13][14].

This reaction serves to neutralize the reactive electrophile, forming a more water-soluble and less toxic conjugate that can be readily excreted from the body. The efficiency of this detoxification system is a key determinant of the overall toxicity of this compound. Depletion of cellular GSH stores can lead to increased covalent binding to proteins and subsequent cellular damage.

Experimental Protocol: Assessing Glutathione S-Transferase Activity

The kinetics of this compound conjugation with GSH can be studied in vitro using purified GSTs or cell lysates.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of purified GST, reduced glutathione (GSH), and a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

-

Initiation of Reaction: Initiate the reaction by adding this compound at various concentrations.

-

Monitoring the Reaction: Monitor the conjugation reaction over time. This can be done by measuring the decrease in the concentration of GSH or by quantifying the formation of the this compound-GSH conjugate using techniques like high-performance liquid chromatography (HPLC).

-

Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) to characterize the enzyme's affinity for this compound and its maximum reaction rate.

Future Directions and Conclusion

This compound, as a representative α,β-unsaturated ester, exhibits a broad range of biological activities stemming from its inherent reactivity as a Michael acceptor. While its potential as an antimicrobial, antifungal, and cytotoxic agent is evident from studies on related compounds, a more detailed quantitative investigation into its specific efficacy is warranted. Future research should focus on:

-

Quantitative Biological Profiling: Determining the MIC values of this compound against a wide panel of pathogenic microorganisms and its IC50 values against various cancer cell lines.

-

Mechanistic Elucidation: Identifying the specific cellular protein targets of this compound and understanding the downstream consequences of their modification.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and minimize its toxicity.

-

In Vivo Studies: Assessing the efficacy and safety of this compound and its derivatives in animal models of infection and cancer.

References

-

The Good Scents Company. (n.d.). This compound 2-butenoic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sarex. (n.d.). This compound. Retrieved from [Link]

-

Redalyc. (2011). Insecticidal activity of the ethanolic extract from Croton species against Plutella xylostella L. (Lepidoptera: Plutellidae). Ciência e Agrotecnologia, 35(6), 1144-1151. Retrieved from [Link]

-

Gershon, H., Shanks, L., & Gawiak, D. E. (1976). Antifungal activity of 4-substituted crotonic acid esters. Journal of Medicinal Chemistry, 19(8), 1069–1072. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. Retrieved from [Link]

-

Patrick, E., Burkholder, W. R., & Maibach, H. I. (1985). Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse. Toxicology and Applied Pharmacology, 81(3 Pt 1), 476–490. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

-

ResearchGate. (2005). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. Retrieved from [Link]

-

Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. Retrieved from [Link]

-

MDPI. (n.d.). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Retrieved from [Link]

-

PubMed. (1977). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Retrieved from [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

MDPI. (2023). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. Retrieved from [Link]

-

ResearchGate. (2015). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (2022). This compound. Retrieved from [Link]

-

YouTube. (2022). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]

-

ResearchGate. (1999). Glutathione S-transferases - a review. Retrieved from [Link]

-

National Occupational Health and Safety Commission. (2001). Final Report on Hazard Classification of Common Skin Sensitisers. Retrieved from [Link]

-

Phcogj.com. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]

-

MDPI. (2021). In Vitro Enzyme Kinetics and NMR-Based Product Elucidation for Glutathione S-Conjugation of the Anticancer Unsymmetrical Bisacridine C-2028 in Liver Microsomes and Cytosol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

DergiPark. (2020). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]

-

Gentronix. (n.d.). An Introduction to Skin Sensitisation Prediction. Retrieved from [Link]

-

ResearchGate. (2020). IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a. Retrieved from [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

Sources

- 1. sarex.com [sarex.com]

- 2. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 18707-60-3 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antifungal activity of 4-substituted crotonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insecticidal activity of the ethanolic extract from Croton species against Plutella xylostella L. (Lepidoptera: Plutellidae) [redalyc.org]

- 11. The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Introduction to Skin Sensitisation Prediction | Gentronix [gentronix.co.uk]

- 13. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Crotonate: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl crotonate, the methyl ester of (E)-but-2-enoic acid, is a volatile organic compound with significant applications in the flavor, fragrance, and polymer industries. While its synthesis is well-established, its historical discovery is intertwined with the initial investigations into croton oil in the 19th century. This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, offering insights for researchers in natural product chemistry, analytical science, and drug development. A detailed, field-proven protocol for the extraction and identification of this compound from natural sources using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is also presented.

Historical Perspective: From Croton Oil to this compound

The story of this compound begins not with the ester itself, but with its parent acid, crotonic acid. In 1818, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, renowned for their pioneering work in alkaloid chemistry, first isolated a substance from the oil of the croton tree (Croton tiglium) which they named crotonic acid.[1][2][3][4] Initially, it was erroneously believed to be a saponification product of the oil.[5]

While Pelletier and Caventou are credited with the initial work on substances from croton oil, the first synthesis of this compound itself is less definitively documented. It is reported to have been first synthesized in the early 20th century during broader investigations into the properties and transformations of unsaturated esters.[6] The synthesis typically involves the acid-catalyzed esterification of crotonic acid with methanol.[5][6] This places the discovery of this compound within the context of the burgeoning field of organic synthesis in the late 19th and early 20th centuries, where the systematic study of functional group transformations, including esterification, was a major focus.

The relationship between the discovery of crotonic acid and the subsequent synthesis of its esters can be visualized as a logical progression in early organic chemistry.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a variety of plants, where it contributes to their characteristic aroma and flavor profiles. Its presence has been identified in several tropical fruits, highlighting its role in the complex bouquet of these natural products.

Occurrence in Fruits

Scientific literature reports the presence of this compound in the following fruits:

-

Soursop (Annona muricata) : This tropical fruit is known for its distinct sweet and tangy flavor, to which this compound is a contributing volatile component.[7]

-

Papaya (Carica papaya) : The characteristic fruity and slightly musky aroma of papaya is composed of a complex mixture of esters, including this compound.[7]

-

Mango (Mangifera indica) : As one of the most popular tropical fruits, the aroma of mango is a rich tapestry of volatile compounds, with this compound being identified as a constituent.[7]

-

Pineapple (Ananas comosus) : this compound is recognized as a contributor to the sweet and fruity notes of pineapple flavor.[8][9][10][11]

Table 1: Documented Natural Occurrence of this compound in Fruits

| Fruit Common Name | Scientific Name | Reference |

| Soursop | Annona muricata | [7] |

| Papaya | Carica papaya | [7] |

| Mango | Mangifera indica | [7] |

| Pineapple | Ananas comosus | [8][9][10][11] |

Role as an Insect Attractant

While many esters serve as insect pheromones and attractants, the specific role of this compound in this capacity is an area of ongoing research. Some studies on novel insect attractants for agricultural pests have investigated a wide range of volatile esters, including various decadienoates and their derivatives, which are structurally related to this compound.[12] The screening of a vast number of both natural and synthetic compounds has been a fruitful approach to discovering effective insect lures.[13] Further investigation is required to definitively establish this compound as a key signaling molecule in insect communication.

Analytical Methodology: Extraction and Identification from Natural Sources

The identification and quantification of this compound in natural products rely on sensitive analytical techniques capable of detecting volatile compounds in complex matrices. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for this purpose.[14][15][16]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Fruit Matrix

This protocol provides a step-by-step methodology for the extraction and analysis of this compound from a fruit sample.

3.1.1. Materials and Reagents

-

Fruit sample (e.g., pineapple, mango)

-

Sodium chloride (analytical grade)

-

Deionized water

-

This compound standard (≥99% purity)

-

Methanol (HPLC grade)

-

HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

3.1.2. Sample Preparation

-

Homogenize a representative portion of the fresh fruit pulp using a blender.

-

Weigh 5.0 g (± 0.1 g) of the homogenized fruit pulp into a 20 mL headspace vial.

-

Add 1.0 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

-

Add 2.0 mL of deionized water to create a slurry.

-

Immediately seal the vial with a magnetic screw cap.

3.1.3. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath set to 60°C.

-

Allow the sample to equilibrate for 15 minutes to allow the volatile compounds to partition into the headspace.

-

Introduce the HS-SPME fiber into the headspace of the vial, ensuring the fiber does not touch the sample slurry.

-

Expose the fiber to the headspace for 30 minutes at 60°C to allow for the adsorption of volatile analytes.

-

After the extraction period, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3.1.4. GC-MS Analysis

-

Injector : Set to 250°C, splitless mode for 2 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program : Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 minutes).

-

Mass Spectrometer :

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) mode at 70 eV.

-

Mass Scan Range: m/z 40-350.

-

3.1.5. Data Analysis and Identification

-

Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard analyzed under the same GC-MS conditions.

-

Confirm the identity of the peak by comparing its mass spectrum with the NIST library mass spectrum for this compound. Key identifying ions include the molecular ion (m/z 100) and characteristic fragment ions.

The workflow for the extraction and analysis of this compound can be summarized in the following diagram:

Conclusion

The discovery of this compound is rooted in the foundational work on natural products in the early 19th century, with its synthesis emerging from the systematic advancements in organic chemistry in the early 20th century. Its natural occurrence in a variety of fruits underscores its importance in flavor and aroma chemistry. The provided analytical protocol offers a robust and reliable method for the extraction and identification of this volatile ester, which can be adapted for various research applications in natural product chemistry, food science, and chemical ecology. Further research into the biosynthetic pathways of this compound in plants and its potential role in insect communication will undoubtedly reveal more about the significance of this versatile molecule.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Encyclopedia.com. (n.d.). Caventou, Joseph-Bienaimé. Retrieved from [Link]

- Bicchi, C., Drigo, S., & Rubiolo, P. (2006). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants.

-

PubMed. (2006). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants. Journal of Chromatographic Science, 44(7), 416-29. Retrieved from [Link]

- Al-Sokari, S. S., El-Shemy, H. A., & Esatbeyoglu, T. (2021). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 28(12), 7393-7399.

-

Chegg.com. (2020). Solved Analyze the 'H NMR spectrum of this compound. Use. Retrieved from [Link]

- MDPI. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 11(15), 2268.

-

ResearchGate. (2006). Headspace-Solid-Phase Microextraction in the Analysis of the Volatile Fraction of Aromatic and Medicinal Plants. Retrieved from [Link]

-

Journal of Hygienic Engineering and Design. (2021). Multiresidual gas chromatography-tandem mass spectrometry method for determination of plant protection product residues in fruit. Retrieved from [Link]

-

Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]

-

Toxipedia. (n.d.). Pelletier & Caventou. Retrieved from [Link]

-

Chemcess. (n.d.). Crotonic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

ResearchGate. (2023). The notes of pineapple flavor identified by smelling and tasting. Retrieved from [Link]

-

Britannica. (n.d.). Pierre-Joseph Pelletier. Retrieved from [Link]

-

ResearchGate. (2014). Chromatogram from ripe fruit (with 16 days after harvest), obtained by.... Retrieved from [Link]

-

PubMed. (1994). Pierre Joseph Pelletier (1788-1842) and Jean Bienaime Caventou (1795-1877). Journal of Neurology, Neurosurgery & Psychiatry, 57(11), 1333. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl (2E)-2-butenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound 2-butenoic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (2019). A pineapple flavor imitation by the note method. Retrieved from [Link]

-

PubMed. (2022). Screening and Identification of Croton Fruit Poisoning in Food Using GC-MS and HPLC-MS/MS. Food Science & Nutrition, 11(2), 1058-1065. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of esters of crotonic acid and n-octyl and isooctyl alcohols using sulfuric acid catalyst - reaction kinetics. Retrieved from [Link]

-

GovInfo. (n.d.). MATERIALS TESTED AS INSECT ATTRACTANTS. Retrieved from [Link]

-

SciELO. (2019). A pineapple flavor imitation by the note method. Retrieved from [Link]

-

CABI Digital Library. (2019). A pineapple flavor imitation by the note method. Retrieved from [Link]

- Google Patents. (n.d.). Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.

-

PubMed. (2021). Gas chromatography-mass spectrometric determination of organic acids in fruit juices by multiwalled carbon nanotube-based ion-pair dispersive solid-phase extraction and in situ butylation. Rapid Communications in Mass Spectrometry, 35(19), e9165. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.

-

Organic Synthesis. (n.d.). Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Screening and Identification of Croton Fruit Poisoning in Food Using GC-MS and HPLC-MS/MS. Retrieved from [Link]

-

Scentspiracy. (n.d.). The chemistry of Pineapple. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl (E)-but-2-enoate;methyl formate. PubChem Compound Database. Retrieved from [Link]

-

BMRB. (n.d.). Methyl(2E)-2-butenoate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

- Springer. (2018). On the Pelletier and Caventou (1817, 1818) papers on chlorophyll and beyond. Photosynthesis Research, 137(3), 333-340.

- Google Patents. (n.d.). Preparation method of crotonic acid.

-

Sinoright. (n.d.). Crotonic Acid: Characteristics, Applications and Excellent Q. Retrieved from [Link]

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. Pelletier & Caventou — Toxipedia [asmalldoseoftoxicology.org]

- 3. Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology | Britannica [britannica.com]

- 4. Pierre Joseph Pelletier (1788-1842) and Jean Bienaime Caventou (1795-1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crotonic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]

- 13. govinfo.gov [govinfo.gov]

- 14. scispace.com [scispace.com]

- 15. Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of Methyl Crotonate in Organic Solvents

Introduction

Methyl crotonate ((E)-but-2-enoic acid methyl ester) is a versatile unsaturated ester recognized for its characteristic fruity odor and its role as a key intermediate in a multitude of synthetic applications.[1][2] From the synthesis of pharmaceuticals and agrochemicals to its use in the formulation of polymers, coatings, and fragrances, a comprehensive understanding of its behavior in various organic solvents is paramount for researchers, scientists, and drug development professionals.[1][2] This guide provides an in-depth exploration of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity and successful application of this compound in research and development.

The molecular structure of this compound, featuring both an ester functional group and a carbon-carbon double bond, dictates its reactivity and physical properties.[1] This dual functionality makes it susceptible to a range of chemical transformations, including polymerization, hydrolysis, and isomerization, which are highly influenced by the solvent environment.[1] Therefore, a thorough understanding of its solubility and stability is not merely an academic exercise but a critical necessity for process optimization, formulation development, and ensuring the quality and safety of final products.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its interactions with solvents.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [2] |

| Molecular Weight | 100.12 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Odor | Fruity | [1][2] |

| Boiling Point | 118-121 °C | [2][6][7] |

| Density | ~0.944 - 0.950 g/mL at 20-25 °C | [2][6][7] |

| Refractive Index | ~1.420 - 1.426 at 20 °C | [2][5][8] |

| Flash Point | -1 °C to 4 °C | [6][9] |

| Water Solubility | Limited / Sparingly soluble | [1][4][6][10] |

Solubility Profile in Organic Solvents

This compound exhibits good solubility in a wide array of common organic solvents. This miscibility is a direct consequence of its molecular structure, which allows for favorable intermolecular interactions with various solvent classes.

General Solubility Observations

Based on available data and chemical principles, this compound is readily soluble in the following solvents:

-

Ketones (e.g., acetone)[4]

-

Aromatic Hydrocarbons (e.g., toluene)

-

Esters (e.g., ethyl acetate)

Its limited solubility in water is a key characteristic, driving its use in non-aqueous systems.[1][4][6]

Causality of Solubility: A Deeper Look

The principle of "like dissolves like" governs the solubility of this compound. The ester group imparts a degree of polarity, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate. The alkyl backbone, however, is nonpolar, facilitating van der Waals interactions with nonpolar solvents such as toluene and hexanes. The presence of both polar and nonpolar regions in the molecule explains its broad solubility in a variety of organic media.

Stability of this compound: A Multifaceted Challenge

The stability of this compound is a critical consideration in its storage, handling, and application. Several degradation pathways can compromise its purity and integrity.

Polymerization

The carbon-carbon double bond in this compound makes it susceptible to polymerization, particularly under conditions of heat, light, or in the presence of radical initiators.[1] While it does not readily homopolymerize with common radical initiators like AIBN, it can be polymerized using specific catalytic systems such as group-transfer polymerization (GTP).[11][12] Uncontrolled polymerization can lead to an increase in viscosity, formation of insoluble materials, and a decrease in the assay of the monomer.

Insight: The potential for polymerization necessitates the storage of this compound in a cool, dark place, often under an inert atmosphere to prevent the formation of peroxides which can initiate polymerization. The addition of a polymerization inhibitor may be warranted for long-term storage or for applications at elevated temperatures.

Hydrolysis

The ester functionality of this compound is susceptible to hydrolysis, a reaction with water that yields crotonic acid and methanol. This process is significantly accelerated in the presence of acids or bases.[13]

Causality:

-

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and methanol.

Given its limited water solubility, hydrolysis is a more significant concern in biphasic systems or in the presence of significant moisture.

Isomerization

This compound exists predominantly as the trans (E) isomer. However, under certain conditions, such as high temperatures, it can undergo cis-trans isomerization.[14] Thermal isomerization in the gas phase has been observed at temperatures ranging from 400 °C to 560 °C.[14] Additionally, isomerization from methyl 3-butenoate to this compound can be catalyzed by certain iron complexes.[15]

Oxidation

The double bond in this compound is also a site for oxidative degradation. Reactions with atmospheric oxygen or other oxidizing agents can lead to the formation of epoxides, aldehydes, and other degradation products.[16] Studies on the gas-phase oxidation of this compound by hydroxyl radicals and chlorine atoms have been conducted to understand its atmospheric lifetime and degradation pathways.[16][17]